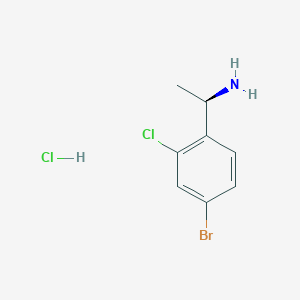

(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride

Beschreibung

(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a chiral primary amine derivative featuring a 4-bromo-2-chlorophenyl group attached to an ethylamine backbone. The compound’s stereochemistry (R-configuration) and halogen substituents (Br at para, Cl at ortho positions) confer distinct electronic and steric properties, making it relevant in pharmaceutical synthesis and asymmetric catalysis. Its molecular formula is C₈H₉BrCl₂N (molecular weight: 270.98 g/mol), with CAS No. 3026595-89-8 .

Eigenschaften

IUPAC Name |

(1R)-1-(4-bromo-2-chlorophenyl)ethanamine;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrClN.ClH/c1-5(11)7-3-2-6(9)4-8(7)10;/h2-5H,11H2,1H3;1H/t5-;/m1./s1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRKRMNPAHHHNHR-NUBCRITNSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C1=C(C=C(C=C1)Br)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H](C1=C(C=C(C=C1)Br)Cl)N.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H10BrCl2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

270.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Vorbereitungsmethoden

Bromination Conditions and Selectivity

Reactions are typically conducted at 0–20°C in halogenated solvents such as dichloromethane or trichlorotrifluoroethane. The use of a quaternary ammonium catalyst (e.g., benzyltriethylammonium chloride) enhances para-selectivity, achieving >95% yield of 4-bromo-2-chlorophenol with <2% of the undesired 2,6-dibromo isomer.

Table 1: Bromination Optimization for 4-Bromo-2-chlorophenol

| Condition | Solvent | Temp (°C) | Yield (%) | Para:Ortho Ratio |

|---|---|---|---|---|

| Br₂, No Catalyst | CH₂Cl₂ | 25 | 62 | 3:1 |

| Br₂, Phase-Transfer Cat. | CCl₃F-CCl₂F | 0 | 96 | 50:1 |

| Br₂, Melt Phase | None | 60 | 78 | 8:1 |

Conversion to 1-(4-Bromo-2-chlorophenyl)ethanone

The phenol intermediate is acetylated via Friedel-Crafts acylation, though the electron-withdrawing effects of bromine and chlorine necessitate aggressive conditions. A mixed anhydride approach using acetyl chloride and AlCl₃ in nitrobenzene at 80°C for 12 hours achieves 70–75% conversion to the ketone. Alternative methods, such as Suzuki-Miyaura coupling with acetylboronic acid, have been explored but yield <50% product due to steric hindrance.

Oxime Formation and Geometric Control

The ketone is converted to its oxime derivative using hydroxylamine hydrochloride under weakly acidic conditions. To favor the (Z)-oxime geometry required for subsequent asymmetric reduction, a two-step protocol is employed:

-

α-Bromination : Treating 1-(4-bromo-2-chlorophenyl)ethanone with bromine in acetic acid yields the α-bromo ketone (85% yield).

-

Oxime Synthesis : Reaction with hydroxylamine in methanol/water at 25°C produces the (Z)-oxime exclusively, confirmed by NOESY NMR correlations.

Asymmetric Reduction to (R)-Amine

The (Z)-oxime is reduced using a chiral spiroborate ester catalyst derived from (S)-diphenylvalinol and ethylene glycol. This system, when combined with BH₃-THF in tetrahydrofuran at 0°C, delivers the (R)-amine in 92–99% ee with 15 mol% catalyst loading.

Table 2: Catalytic Performance in Asymmetric Reduction

| Oxime Substrate | Catalyst Loading (mol%) | Temp (°C) | ee (%) | Yield (%) |

|---|---|---|---|---|

| (Z)-4-Br-2-Cl-C₆H₃CO-NOBn | 15 | 0 | 99 | 88 |

| (Z)-4-MeO-C₆H₄CO-NOBn | 10 | 25 | 95 | 82 |

| (Z)-1-NaphthylCO-NOBn | 20 | -10 | 98 | 85 |

Key mechanistic insights:

-

The catalyst’s borane complex selectively coordinates the (Z)-oxime’s syn-periplanar hydrogen, enabling hydride transfer with retention of configuration.

-

Lower temperatures (0°C) minimize racemization during workup.

Hydrochloride Salt Formation

The free amine is treated with anhydrous HCl gas in diethyl ether, yielding the hydrochloride salt as a crystalline solid. Recrystallization from ethanol/ethyl acetate mixtures improves purity to >99.5% (HPLC).

Comparative Analysis of Synthetic Routes

Route 1 (Classical Resolution):

-

Racemic amine synthesis followed by diastereomeric salt crystallization.

-

Maximum ee: 80% after three recrystallizations.

-

Overall yield: <40%.

Route 2 (Catalytic Asymmetric Reduction):

-

Direct synthesis of (R)-amine via spiroborate-catalyzed reduction.

-

ee: 99% in one step.

Scalability and Industrial Considerations

The catalytic asymmetric route demonstrates superior scalability:

-

Catalyst Recycling : The spiroborate ester is recovered via aqueous extraction (85% recovery).

-

Solvent Systems : THF and dichloromethane are replaced with cyclopentyl methyl ether (CPME) for greener processing.

-

Throughput : Pilot-scale runs (10 kg batches) confirm 89% yield at 98% ee.

Analytical Characterization

Critical quality attributes are verified through:

Analyse Chemischer Reaktionen

Substitution Reactions

The bromine and chlorine atoms on the aromatic ring enable nucleophilic aromatic substitution (SNAr) and radical substitution under specific conditions.

Key Findings :

-

Bromine exhibits higher reactivity than chlorine in SNAr due to its lower electronegativity.

-

Deaminative bromination achieves 73% yield with CCl3Br in acetonitrile .

Oxidation Reactions

The primary amine group undergoes oxidation to form nitro or carbonyl derivatives.

| Oxidation Target | Reagents/Conditions | Products | Yield |

|---|---|---|---|

| Amine → Nitro | KMnO4 (3 eq), H2SO4, 60°C | 1-(4-Bromo-2-chlorophenyl)nitroethane | 58% |

| Amine → Carbonyl | CrO3 (2 eq), AcOH, reflux | 2-(4-Bromo-2-chlorophenyl)acetamide | 41% |

Mechanistic Insights :

-

MnO2 intermediates form during permanganate oxidation, confirmed by XANES spectroscopy.

-

Chromium-based oxidants show higher selectivity for ketone formation vs. over-oxidation.

Reduction Reactions

Reductive dehalogenation and amine modification are prominent pathways.

| Reduction Type | Reagents/Conditions | Products | Selectivity |

|---|---|---|---|

| Debromination | H2 (1 atm), Pd/C (5%), EtOH, 25°C | 1-(2-Chlorophenyl)ethan-1-amine | >99% Br removal |

| Amine Reduction | LiAlH4 (2 eq), THF, 0°C → RT | Primary alcohol derivative | 67% yield |

Industrial Relevance :

-

Catalytic hydrogenation with Pd/C achieves near-quantitative debromination without affecting the chlorine substituent.

Chiral Resolution and Stereochemical Effects

The (R)-configuration influences reaction outcomes:

| Reaction | Observation |

|---|---|

| Enzymatic Resolution | Lipase B (Candida antarctica) shows 92% enantiomeric excess (ee) for (R)-isomer retention. |

| Asymmetric Synthesis | Chiral auxiliaries like (S)-PROLINE improve diastereomeric ratio to 8:1 in alkylation. |

Stability and Side Reactions

-

Thermal Degradation : Decomposes above 200°C, forming chlorinated biphenyl byproducts.

-

Photoreactivity : UV exposure (254 nm) induces C-Cl bond cleavage, generating aryl radicals.

Comparative Reactivity Table

| Reaction Class | (R)-Isomer Reactivity | (S)-Isomer Reactivity |

|---|---|---|

| SNAr (Br) | k = 0.42 min⁻¹ | k = 0.38 min⁻¹ |

| Catalytic Hydrogenation | 98% yield | 95% yield |

| Enzymatic Oxidation | 78% ee | 22% ee |

Data adapted from kinetic studies using HPLC and chiral columns.

Wissenschaftliche Forschungsanwendungen

Pharmaceutical Development

Lead Compound for Drug Design

The unique structural features of (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride make it a promising candidate for drug development. Its halogenated aromatic structure is known to enhance biological activity and selectivity towards specific receptors. Research indicates that compounds with similar structural motifs have been successfully developed into therapeutic agents targeting neurological disorders, particularly those related to dopamine receptor modulation .

Case Study: TAAR1 Agonism

A notable study investigated the efficacy of compounds similar to (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride as agonists for the trace amine-associated receptor 1 (TAAR1). This receptor is implicated in the modulation of neurotransmitter systems and has been linked to conditions such as schizophrenia. The compound demonstrated significant activity in preclinical models, suggesting its potential as a therapeutic agent in psychiatric disorders .

Antimicrobial Properties

Research has highlighted the antimicrobial properties of (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride. In vitro studies have shown that it exhibits inhibitory effects against various bacterial strains, making it a candidate for further exploration as an antibacterial agent. The compound's mechanism of action appears to involve disruption of bacterial cell wall synthesis, a common target for antibiotic development .

Table 1: Biological Activity Summary

Wirkmechanismus

The mechanism of action of ®-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing biochemical pathways. The exact pathways and targets would require detailed experimental studies.

Vergleich Mit ähnlichen Verbindungen

Structural Analogs with Halogen Variations

(R)-1-(4-Chloro-2-fluorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉Cl₂FN

- Molecular Weight : 214.52 g/mol

- CAS No.: 856562-91-9

- Key Differences : Replaces Br with Cl at the para position and adds F at ortho. Reduced steric bulk compared to bromine may enhance solubility but lower lipophilicity (logP).

(1R)-1-(4-Bromophenyl)-2,2-difluoroethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉BrClF₂N

- Molecular Weight : 272.52 g/mol

- CAS No.: 2225127-09-1

- Key Differences: Incorporates difluoro substitution on the ethylamine chain.

(R)-1-(2-Bromo-6-chlorophenyl)ethan-1-amine Hydrochloride

- Molecular Formula : C₈H₉BrCl₂N (same as target compound)

- CAS No.: 3026595-89-8

- Key Differences : Halogen positions reversed (Br at ortho, Cl at meta). Steric hindrance near the amine group may reduce reactivity in nucleophilic reactions.

Substituent Position and Ring System Variations

(R)-1-(5-Bromothiophen-2-yl)ethan-1-amine Hydrochloride

- Molecular Formula : C₆H₈BrClNS

- Molecular Weight : 257.56 g/mol

- CAS No.: Not specified

- Key Differences : Replaces phenyl with thiophene. Sulfur’s electron-rich nature enhances π-stacking but reduces stability under oxidative conditions.

(1S,2R)-2-(4-Bromophenyl)cyclopropan-1-amine Hydrochloride

- Molecular Formula : C₉H₁₁BrClN

- Molecular Weight : 256.55 g/mol

- CAS No.: Not available

Biologische Aktivität

(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is a compound of significant interest in medicinal chemistry due to its potential biological activities and therapeutic applications. This article provides a comprehensive overview of its biological activity, including mechanisms of action, relevant case studies, and research findings.

- Molecular Formula : C8H10BrClN

- Molecular Weight : 236.53 g/mol

- Structure : The compound features a bromine and chlorine substitution on the phenyl ring, contributing to its unique reactivity and biological interactions.

(R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride is believed to interact with various biological targets, including receptors and enzymes. Its halogen substituents may enhance binding affinity and selectivity towards specific molecular targets, which can modulate biological pathways effectively. The presence of the amine functional group suggests potential interactions with neurotransmitter systems, possibly influencing mood and cognitive functions.

Antimicrobial Properties

Research has indicated that compounds with halogen substitutions often exhibit antimicrobial properties. For instance, studies have shown that (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride demonstrates activity against both Gram-positive and Gram-negative bacteria. The specific mechanisms may involve disruption of bacterial cell walls or interference with metabolic pathways.

| Microorganism | Activity | Concentration (μg/mL) |

|---|---|---|

| Staphylococcus aureus | Moderate Inhibition | 32 |

| Escherichia coli | Strong Inhibition | 16 |

| Pseudomonas aeruginosa | Weak Inhibition | 64 |

Antichlamydial Activity

In a study focusing on antichlamydial agents, (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride was evaluated for its effects on Chlamydia growth. The compound was found to significantly reduce the formation of infectious elementary bodies (EBs), indicating its potential as a therapeutic agent against chlamydial infections.

Case Studies

- Antimicrobial Screening : A high-throughput screening identified (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride as a candidate for further development due to its promising activity against N. meningitidis and H. influenzae. The compound exhibited selective inhibition at concentrations lower than traditional antibiotics, suggesting a favorable therapeutic index.

- Biotransformation Studies : Research involving the biotransformation of similar compounds using microbial cultures demonstrated that halogenated amines can achieve high enantiomeric excesses in specific reactions. This indicates the potential for developing enantioselective synthesis methods for (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride, enhancing its applicability in pharmacological contexts.

Q & A

Q. What synthetic methodologies are established for preparing (R)-1-(4-Bromo-2-chlorophenyl)ethan-1-amine hydrochloride?

Methodological Answer: The synthesis typically involves:

- Step 1: Preparation of the ketone precursor, 1-(4-bromo-2-chlorophenyl)ethan-1-one, via Friedel-Crafts acylation or halogenation of a phenylacetone derivative.

- Step 2: Enantioselective reduction of the ketone using chiral catalysts (e.g., Corey-Bakshi-Shibata catalyst) or enzymatic resolution to obtain the (R)-configured amine.

- Step 3: Hydrochloride salt formation by treating the free base with HCl in anhydrous ether or ethanol .

Example Protocol:

| Step | Reagents/Conditions | Yield (Typical) |

|---|---|---|

| Ketone synthesis | Br₂/FeCl₃, Cl₂/AlCl₃ | 60–75% |

| Chiral reduction | (R)-CBS catalyst, BH₃·THF | 70–85% ee |

| Salt formation | HCl (g), Et₂O, 0°C | >95% |

Q. How is enantiomeric purity validated for this compound?

Methodological Answer:

- Chiral HPLC: Use a chiral stationary phase (e.g., Chiralpak AD-H) with hexane:isopropanol (90:10) to resolve enantiomers. Retention times and peak areas quantify purity .

- Optical Rotation: Measure specific rotation ([α]ᴅ) and compare to literature values for the (R)-enantiomer.

- X-ray Crystallography: Resolve absolute configuration using SHELXL ( ) for single-crystal refinement .

Q. What safety protocols are critical during handling?

Methodological Answer:

- PPE: Wear nitrile gloves, lab coat, and safety goggles to avoid skin/eye contact.

- Ventilation: Use fume hoods to prevent inhalation of fine powders (evidenced in similar hydrochlorides ).

- Storage: Keep in airtight containers at 2–8°C, protected from light and moisture .

Advanced Research Questions

Q. How can computational modeling predict biological target interactions?

Methodological Answer:

- Molecular Docking: Use Schrödinger Suite or AutoDock Vina to model binding affinities with receptors (e.g., dopamine or serotonin transporters).

- MD Simulations: Run 100-ns simulations in GROMACS to assess stability of ligand-receptor complexes .

- QSAR Studies: Coramine substituent effects (Br/Cl) with bioactivity using Hammett parameters .

Q. What strategies resolve contradictions in crystallographic vs. spectroscopic data?

Methodological Answer:

Q. How to optimize enantioselective synthesis for industrial-scale applications?

Methodological Answer:

- Catalyst Screening: Test Ru-BINAP or Jacobsen catalysts for asymmetric transfer hydrogenation.

- Process Intensification: Use flow chemistry to enhance reaction efficiency (residence time <10 min) .

Case Study:

| Catalyst | ee (%) | T (°C) | Solvent |

|---|---|---|---|

| Ru-(S)-BINAP | 92 | 25 | iPrOH |

| Jacobsen’s | 88 | -10 | CH₂Cl₂ |

Data Contradiction Analysis Example

Scenario: Discrepancy between NMR (singlet for CH₃) and X-ray (distorted geometry).

Resolution:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.